molecular formula C10H18N2O B13959253 1-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone

1-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone

Katalognummer: B13959253
Molekulargewicht: 182.26 g/mol
InChI-Schlüssel: CBHSNTLNFPUCHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-(Aminomethyl)-6-azaspiro[34]octan-6-yl)ethanone is a complex organic compound with a unique spirocyclic structure

Vorbereitungsmethoden

The synthesis of 1-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the reaction of a suitable spirocyclic precursor with aminomethylating agents under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific solvents to facilitate the process .

Analyse Chemischer Reaktionen

1-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including neurological disorders.

    Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but initial studies suggest involvement in neurotransmitter regulation and signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

1-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone can be compared with other spirocyclic compounds, such as:

The uniqueness of 1-(2-(Aminomethyl)-6-azaspiro[3

Eigenschaften

Molekularformel

C10H18N2O

Molekulargewicht

182.26 g/mol

IUPAC-Name

1-[2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl]ethanone

InChI

InChI=1S/C10H18N2O/c1-8(13)12-3-2-10(7-12)4-9(5-10)6-11/h9H,2-7,11H2,1H3

InChI-Schlüssel

CBHSNTLNFPUCHD-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N1CCC2(C1)CC(C2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.